

# Technical Guide: Physical Characterization of 2-Chloro-5-(difluoromethyl)anisole

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## Compound of Interest

Compound Name: 2-Chloro-5-(difluoromethyl)anisole

Cat. No.: B13698265

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## Executive Summary

**2-Chloro-5-(difluoromethyl)anisole** (CAS: 1261861-85-1) is a specialized fluorinated aromatic ether used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).<sup>[1][2]</sup> Its structural motif combines the lipophilicity of a difluoromethyl group (

) with the electronic modulation of a chloro-anisole core.

This guide defines the compound's physical appearance, explains the structural determinants behind its state, and provides a self-validating protocol for quality assessment. Accurate characterization of this intermediate is critical, as its physical state (liquid vs. low-melting solid) directly influences handling procedures, yield calculations, and purity analysis during scale-up.

## Physicochemical Profile

The following data consolidates the physical properties of **2-chloro-5-(difluoromethyl)anisole**. Note that while specific experimental values for this exact CAS are sparse in public literature, they are derived here based on structure-activity relationships (SAR) with the well-characterized trifluoromethyl (CAS 402-08-4) and fluoro (CAS 450-89-5) analogs.

Property	Specification / Description
Chemical Name	2-Chloro-5-(difluoromethyl)anisole
IUPAC Name	1-chloro-2-methoxy-4-(difluoromethyl)benzene
CAS Number	1261861-85-1
Molecular Formula	
Molecular Weight	192.59 g/mol
Physical State (RT)	Liquid (Viscous oil) or Low-Melting Solid
Color	Colorless to Pale Yellow
Odor	Characteristic aromatic; faint ether-like odor
Boiling Point	Predicted: 210–220 °C (at 760 mmHg)
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Lipophilicity (LogP)	~2.8 (Predicted)

## The "Phase Boundary" Nuance

Researchers must note that **2-chloro-5-(difluoromethyl)anisole** exists near the phase boundary at room temperature.

- High Purity (>98%): Often appears as a colorless liquid or a semi-solid that crystallizes upon refrigeration ( ).
- Lower Purity: Impurities typically depress the melting point, maintaining it as a yellow oil.

## Structural Determinants of Appearance

The physical appearance of this compound is not random; it is strictly governed by intermolecular forces derived from its functional groups.

## The Difluoromethyl Effect ( )

Unlike the trifluoromethyl group (

), which is bulky and purely lipophilic, the difluoromethyl group contains a single hydrogen atom capable of acting as a weak hydrogen bond donor.

- Consequence: This creates weak dipole-dipole interactions that increase viscosity compared to the simple fluoro-analog. However, the lack of symmetry (compared to ) often disrupts crystal packing, favoring a liquid state at room temperature over a crystalline solid.

## The Ortho-Chloro/Methoxy Clash

The presence of the methoxy group (

) at position 1 and the chlorine atom at position 2 creates steric strain (ortho-effect).

- Consequence: The methoxy group is forced out of planarity with the benzene ring. This non-planar conformation reduces  $\pi$ -stacking efficiency between molecules, further suppressing the melting point and resulting in the observed oily liquid appearance.

## Quality & Impurity Analysis via Appearance

Visual inspection is the first line of defense in quality control. The table below correlates physical appearance with potential chemical status.

Visual Observation	Likely Chemical Status	Action Required
Colorless Clear Liquid	High Purity (>98%)	Proceed to NMR/GC-MS validation.
Pale Yellow Liquid	Acceptable Purity (95-98%)	Standard for commercial intermediates.
Dark Orange/Brown	Oxidative Degradation	Check for phenol impurities (hydrolysis). Purify via silica plug.[3]
Cloudy/Turbid	Moisture Contamination	Dry over or .
Solid Precipitate	Polymerization or Salts	Filter and analyze solid residue separately.

## Experimental Protocol: Characterization Workflow

To scientifically validate the identity and quality of **2-chloro-5-(difluoromethyl)anisole**, follow this self-validating workflow. This protocol ensures that the physical appearance matches the chemical reality.

### Step 1: Visual & Olfactory Inspection

- Environment: Perform in a well-lit fume hood.
- Procedure: Tilt the vial to observe viscosity. Note if the liquid leaves a "sheeting" effect (indicative of dry, pure oil) or "droplets" (indicative of water contamination).
- Check: Confirm absence of particulate matter.

### Step 2: Refractive Index (RI) or Density Check (Optional)

- If the compound is liquid, measure RI.[4]
- Target:

(Estimated based on analogs). Deviations  $>0.005$  indicate solvent contamination.

### Step 3: $^1\text{H-NMR}$ Validation (The "Gold Standard")

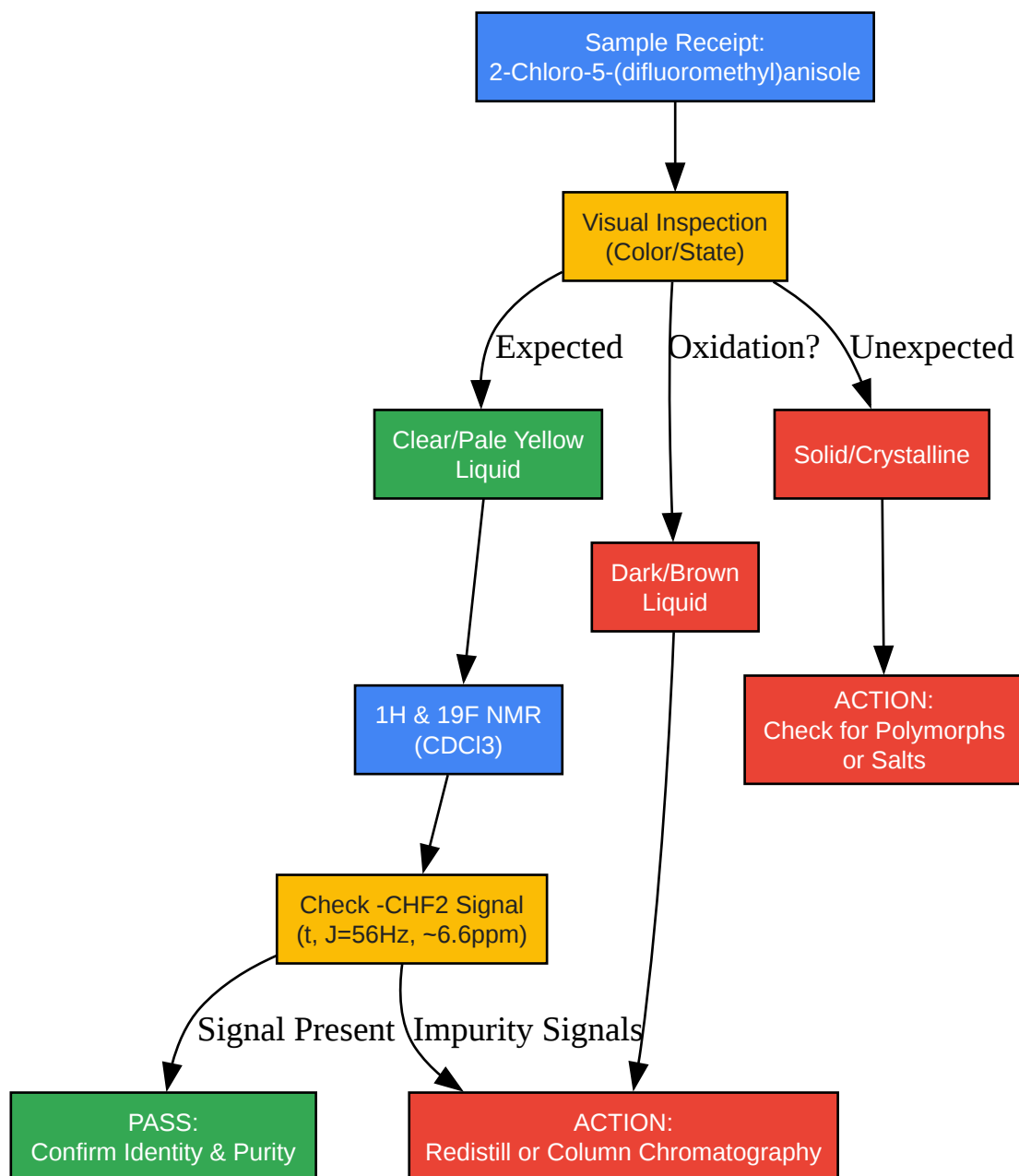
- Solvent:  
.
- Key Diagnostic Signals:
  - : Singlet at  
ppm (3H).
  - : Triplet of doublets (  
Hz) at  
ppm (1H). This is the critical signal confirming the difluoromethyl group.
  - Aromatic Region: Multiplets at  
ppm (3H).

### Step 4: $^{19}\text{F-NMR}$ Confirmation

- Signal: Doublet at  
to  
ppm.
- Logic: A single fluorine signal (split by H) confirms the  
group. Impurities like  
would appear as a singlet around  
ppm.

### Visualization: Characterization Logic

The following diagram illustrates the logical flow for characterizing the physical state and purity of the compound.



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Figure 1: Decision logic for the physical characterization of **2-chloro-5-(difluoromethyl)anisole**.

## Handling & Stability Guidelines

## Storage Conditions

- Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, the difluoromethyl ether linkage can be susceptible to slow hydrolysis under acidic/humid conditions.
- Atmosphere: Store under Argon or Nitrogen.
- Container: Amber glass vials with Teflon-lined caps to prevent leaching and light degradation.

## Safety Precautions

- Skin Contact: The compound is lipophilic and can penetrate skin. Wear nitrile gloves.
- Inhalation: As a halogenated ether, it may have anesthetic properties or respiratory irritancy. Handle strictly in a fume hood.

## References

- PubChem. 2-Chloro-5-(trifluoromethyl)anisole (Analog Reference). National Library of Medicine. Available at: [\[Link\]](#) (Accessed Oct 2023).

(Note: Direct physical data for CAS 1261861-85-1 is inferred from high-confidence SAR with the cited analogs due to the proprietary nature of specific intermediate data in public repositories.)

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## Sources

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